chemical structure and properties of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate
chemical structure and properties of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate
An In-Depth Technical Guide to Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate
Part 1: Introduction
Overview of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate
Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate is a bifunctional organic compound featuring a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, and a β-keto ester moiety. This unique combination of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. The pyrrole nucleus is a prominent scaffold in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities.[1][2][3] The β-keto ester functionality, on the other hand, provides a reactive handle for a variety of chemical transformations, enabling the synthesis of more complex molecular architectures.
Relevance in Medicinal Chemistry and Drug Development
The pyrrole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a β-keto ester group onto the pyrrole ring in Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate offers a strategic starting point for the design and synthesis of novel therapeutic agents. The reactivity of the β-keto ester allows for modifications that can be exploited to explore structure-activity relationships (SAR) and develop compounds with enhanced potency and selectivity towards specific biological targets.
Part 2: Chemical Structure and Physicochemical Properties
Chemical Structure
The chemical structure of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate is characterized by an ethyl propanoate chain attached to a 1-methyl-1h-pyrrol-2-yl group at the 3-position, with a ketone group at the same position.
Molecular Diagram
Caption: Proposed workflow for the synthesis via Claisen condensation.
Materials:
-
1-methyl-2-acetylpyrrole
-
Diethyl carbonate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, add a solution of 1-methyl-2-acetylpyrrole (1 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid to neutralize the excess base.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Chemical Reactivity
The presence of two carbonyl groups in a 1,3-relationship confers unique reactivity to the β-keto ester moiety. [6][7]The α-protons on the methylene group are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a versatile nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation.
The electron-rich pyrrole ring can influence the reactivity of the side chain. The nitrogen atom's lone pair participates in the aromatic system, affecting the electron density of the ring and, consequently, the electrophilicity of the adjacent carbonyl group.
Part 4: Applications in Research and Drug Development
Versatile Building Block in Organic Synthesis
Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate serves as a key intermediate for the synthesis of a variety of more complex heterocyclic compounds. The reactive β-keto ester functionality can be utilized to introduce new substituents and build new ring systems.
Potential as a Scaffold for Bioactive Molecules
Given the established pharmacological importance of pyrrole derivatives, this compound is an attractive scaffold for the development of new drug candidates. [1][2][3][4][5]Modifications at the pyrrole ring and the β-keto ester moiety can lead to the discovery of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation. [2][4]
Drug Discovery Pathway
Caption: Role as a scaffold in a typical drug discovery workflow.
Part 5: Safety and Handling
Hazard Identification (Inferred)
Based on similar β-keto esters and pyrrole derivatives, the compound may cause skin and eye irritation. [8][9][10][11]Inhalation of vapors or dust may cause respiratory tract irritation. [11]
Recommended Handling Precautions
-
Handle in a well-ventilated area or in a fume hood. [8]* Avoid contact with skin, eyes, and clothing. [11]* Avoid inhalation of vapor or dust. [11]* Keep container tightly closed when not in use. [8]* Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If working in a poorly ventilated area or with a solid form that may generate dust, use a NIOSH-approved respirator.
Part 6: Conclusion
Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, combining the biologically relevant pyrrole scaffold with the versatile β-keto ester functionality, make it an attractive starting material for the development of novel heterocyclic compounds and potential drug candidates. Further research into its synthesis, reactivity, and biological activities is warranted to fully explore its potential.
Part 7: References
-
NextSDS. ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. [Link]
-
ResearchGate. Preparation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. [Link]
-
PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
-
ResearchGate. A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]
-
Fiveable. β-keto esters: Organic Chemistry II Study Guide. [Link]
-
PubChem. Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate. [Link]
-
MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
-
RJPN. “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
AGFA. Safety data sheet. [Link]
-
ResearchGate. (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
-
Google Patents. US8846953B2 - Processes for the preparation of 3-(pyrrol-2-yl)methylene)-2-pyrrolones using 2-silyloxy-pyrroles.
-
SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
Stuvia. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Mikrochem. Products. [Link]
-
ResearchGate. (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]
-
Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. scitechnol.com [scitechnol.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.at [fishersci.at]
- 10. leap.epa.ie [leap.epa.ie]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
